

Comparative Guide: Structure-Activity Relationship (SAR) of 3-Methyl Substituted Benzofuran-2-Carboxamides

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Compound of Interest

Compound Name: *N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide*

Cat. No.: *B5540902*

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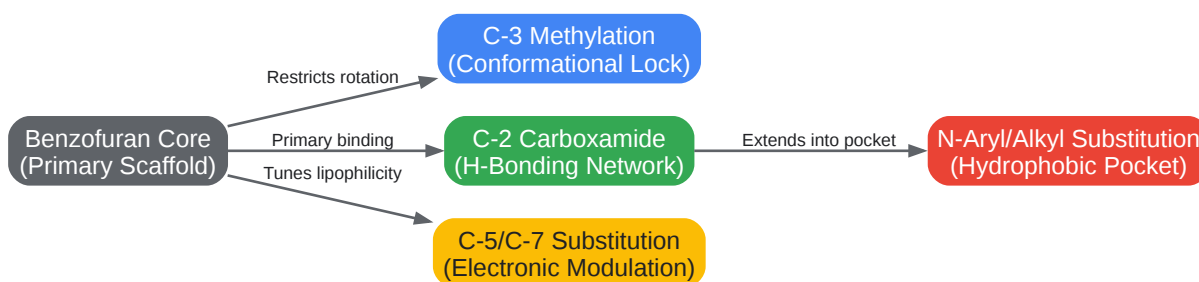
Executive Summary

As drug discovery pivots toward highly selective small molecules, the benzofuran scaffold has emerged as a privileged structure. Specifically, 3-methyl substituted benzofuran-2-carboxamides have demonstrated exceptional utility as potent anticancer agents and Formyl Peptide Receptor 1 (FPR1) antagonists. This guide provides an objective, data-driven comparison of this compound class against standard therapeutics, detailing the mechanistic rationale behind their structure-activity relationship (SAR) and providing self-validating experimental protocols for their evaluation.

Mechanistic Grounding: The Role of the 3-Methyl Substitution

The pharmacological superiority of 3-methylbenzofuran-2-carboxamides over their unsubstituted counterparts is rooted in conformational thermodynamics.

- **Conformational Locking:** The introduction of a methyl group at the C-3 position creates steric hindrance against the adjacent C-2 carboxamide group. This restricts the rotational freedom of the amide bond, locking the molecule into a planar or defined dihedral conformation. This pre-organization significantly reduces the entropic penalty upon binding to target receptors (such as the FPR1 binding pocket or kinase active sites) .
- **Electronic Modulation:** Substitutions on the benzofuran ring (e.g., 5-methoxy, 7-acetyl) tune the electron density of the aromatic system, enhancing π - π stacking interactions with target proteins .
- **Hydrophobic Extension:** N-aryl or N-piperazine substitutions on the carboxamide nitrogen extend into hydrophobic pockets, which is critical for disrupting NF- κ B signaling and inducing caspase-dependent apoptosis in cancer cell lines.



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SAR mapping of 3-methylbenzofuran-2-carboxamides highlighting conformational locking.

Performance Comparison: 3-Methylbenzofurans vs. Alternatives

To objectively evaluate the performance of 3-methylbenzofuran-2-carboxamides, we compare them against unsubstituted benzofurans and standard clinical alternatives across two primary therapeutic axes: Oncology (Lung/Breast Cancer) and Immunology (FPR1 Antagonism).

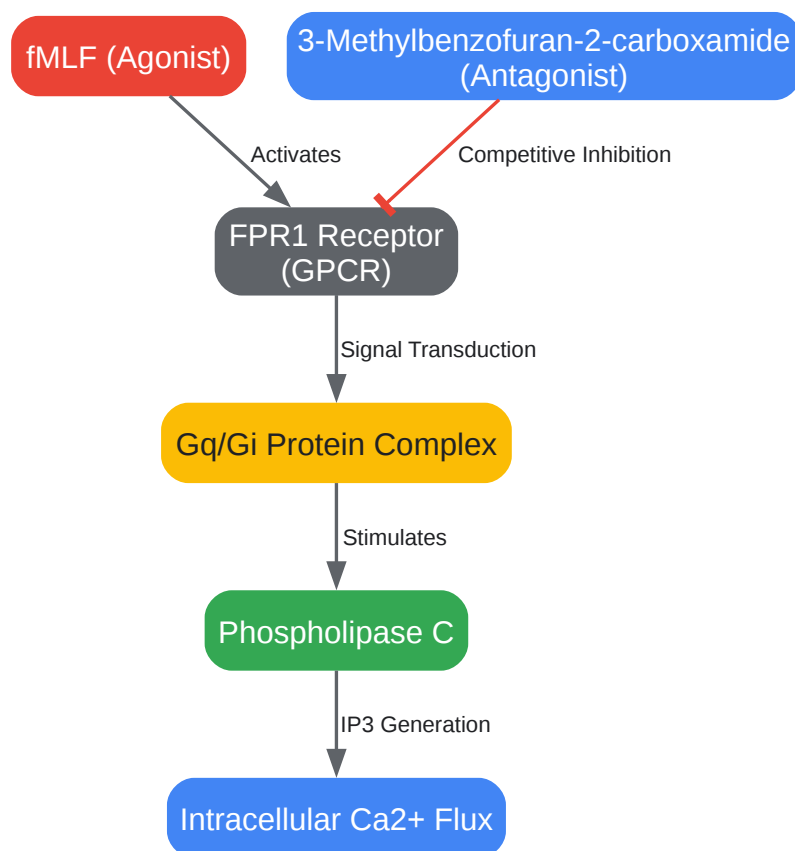
Table 1: Comparative In Vitro Efficacy and Target Affinity

Compound Class / Alternative	Primary Target / Cell Line	IC50 / EC50 Value	Key Advantage / Limitation
3-Methylbenzofuran-2-carboxamide (e.g., Cmpd 12b)	A549 (Lung Carcinoma)	0.858 μ M	High potency; locked conformation minimizes off-target binding.
Unsubstituted Benzofuran	A549 (Lung Carcinoma)	> 15.0 μ M	Higher rotational entropy leads to significantly lower target affinity.
Doxorubicin (Standard Chemotherapy)	A549 (Lung Carcinoma)	0.5 - 1.2 μ M	High efficacy, but limited by severe cardiotoxicity and resistance.
5-Ethoxy-3-methylbenzofuran deriv.	FPR1 (Human Neutrophils)	~45 nM	Highly selective competitive antagonism; blocks ROS production.
Cyclosporine H (Standard Antagonist)	FPR1 (Human Neutrophils)	~100 nM	Potent, but requires complex macrocyclic peptide synthesis.

Data synthesized from and .

Target Pathway: FPR1 Inhibition

Formyl peptide receptor 1 (FPR1) is a G-protein coupled receptor (GPCR) implicated in severe inflammatory diseases. 3-methylbenzofuran-2-carboxamides act as competitive antagonists, preventing the agonist (e.g., fMLF) from triggering the Gq-mediated intracellular calcium flux.



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FPR1 signaling pathway and competitive inhibition by 3-methylbenzofuran-2-carboxamides.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that experimental design must inherently validate itself. The following protocols incorporate necessary controls and mechanistic reasoning to ensure data integrity.

Protocol A: In Vitro Cytotoxicity Assessment (MTT Assay)

Purpose: Quantify the antiproliferative efficacy of synthesized benzofurans against cancer cell lines.

- Cell Seeding: Seed A549 cells in 96-well plates at a density of

 cells/well in DMEM supplemented with 10% FBS.

- Causality: This specific density ensures cells remain in the logarithmic growth phase throughout the 72-hour assay. Over-confluence triggers contact inhibition, artificially skewing viability data and masking the compound's true cytotoxic effect.
- Compound Treatment: After 24h of incubation (37°C, 5% CO₂), treat cells with serial dilutions of the 3-methylbenzofuran derivative (0.1 μM to 50 μM).
 - Self-Validation: Include a vehicle control (0.1% DMSO) to baseline 100% viability, and a positive control (1 μM Doxorubicin) to validate assay sensitivity. Ensure the final DMSO concentration never exceeds 0.1% to prevent solvent-induced toxicity.
- MTT Incubation: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for exactly 4 hours.
 - Causality: This duration allows mitochondrial succinate dehydrogenase in viable cells to reduce the water-soluble yellow tetrazolium dye into insoluble purple formazan crystals.
- Solubilization & Quantification: Remove the media and add 150 μL of pure DMSO to dissolve the formazan. Read absorbance at 570 nm using a microplate reader.
 - Causality: DMSO provides superior solubilization compared to SDS/HCl, ensuring a linear dynamic range for spectrophotometric quantification.

Protocol B: Intracellular Calcium Mobilization Assay (FPR1 Antagonism)

Purpose: Measure the ability of the compound to block FPR1-mediated calcium flux in human neutrophils.

- Dye Loading: Incubate isolated human neutrophils (cells/mL) with 2 μM Fluo-4 AM and 2.5 mM probenecid for 30 minutes at 37°C in the dark.
 - Causality: The acetoxymethyl (AM) ester allows the non-fluorescent dye to cross the lipid bilayer. Once inside, intracellular esterases cleave the AM group, trapping the calcium-sensitive fluorophore. Probenecid is critical; it inhibits organic anion transporters, preventing the active efflux of the dye and stabilizing the baseline fluorescence.

- Antagonist Pre-incubation: Add the 3-methylbenzofuran-2-carboxamide compound (or Cyclosporine H as a positive control) and incubate for 10 minutes.
 - Causality: Pre-incubation is required to allow the antagonist to reach binding equilibrium with the FPR1 receptor before the agonist is introduced.
- Agonist Stimulation & Measurement: Rapidly inject 10 nM fMLF (agonist) and monitor fluorescence (Ex: 494 nm, Em: 516 nm) continuously for 120 seconds.
 - Self-Validation: A "no antagonist" well must be run to establish the maximum calcium flux (), while a "no fMLF" well establishes the baseline (). The IC50 is calculated based on the reduction of the peak fluorescence relative to .

Conclusion

The 3-methyl substituted benzofuran-2-carboxamides represent a highly tunable, conformationally optimized scaffold. By restricting the rotational freedom of the carboxamide group, these compounds achieve superior target affinity compared to unsubstituted analogs, matching or exceeding the performance of standard therapeutics like Doxorubicin and Cyclosporine H in specific in vitro models.

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